molecular formula C9H9N3 B8613820 1,6-Naphthyridine-8-methanamine

1,6-Naphthyridine-8-methanamine

Cat. No. B8613820
M. Wt: 159.19 g/mol
InChI Key: SJEPVZDSHNOWLG-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

To a solution of 1.1 g (5.9 mmol) 8-azidomethyl-1,6-napthyridine in 20 mL THF was added 2 mL H2O and 3 g PPh3. The resulting solution was allowed to stir overnight at room temperature, then concentrated in vacuo. Purification by flash chromatography (50×140 mm silica gel, linear gradient 5-20% (10% NH4H in MeOH):CH2Cl2) yielded 8-aminomethyl-1,6-napthyridine. 1H NMR (CDCl3, 400 MHz) δ9.22 (s, 1H); 9.13 (dd, 1H, J=4.3 and 1.8 Hz); 8.70 (s, 1H); 8.32 (dd, 1H, J=8.24 and 1.83 Hz); 7.61 (dd, 1H, J=8.24 and 4.3 Hz); 4.40 (s, 2H).
Name
8-azidomethyl-1,6-napthyridine
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2)=[N+]=[N-].O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2

Inputs

Step One
Name
8-azidomethyl-1,6-napthyridine
Quantity
1.1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NC=C2C=CC=NC12
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (50×140 mm silica gel, linear gradient 5-20% (10% NH4H in MeOH):CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=NC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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